molecular formula C19H30N2O B6011625 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide

1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide

Cat. No. B6011625
M. Wt: 302.5 g/mol
InChI Key: MQWJRYAOHOSEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide, also known as NMP or N-Methyl-4-piperidone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NMP is a piperidine derivative that is used as a precursor in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fragrances.

Scientific Research Applications

1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and anti-tumor properties. 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been investigated for its use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been studied for its potential use as an anesthetic agent and as a precursor in the synthesis of other pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, which in turn leads to its therapeutic effects. 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX-2 by 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. The reduction of MMP activity by 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide may contribute to its anti-tumor properties.

Advantages and Limitations for Lab Experiments

1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to its use in lab experiments. 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is a relatively new compound, and its long-term effects are not fully understood. Additionally, 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide may have different effects in different animal models, and caution should be exercised when extrapolating results to humans.

Future Directions

There are several future directions for research on 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide. One potential area of research is in the development of new anti-inflammatory and analgesic drugs based on the structure of 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide. Additionally, 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide may have potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide and its potential therapeutic applications.

Synthesis Methods

1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide can be synthesized through the reaction of 4-methylbenzylamine and 1-methylbutylamine with phosgene. The reaction results in the formation of 1-(4-methylbenzyl)-4-piperidone, which is then converted to 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide through the reaction with methylamine. The overall synthesis method is relatively simple and can be carried out on a large scale.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-N-pentan-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-4-5-16(3)20-19(22)18-10-12-21(13-11-18)14-17-8-6-15(2)7-9-17/h6-9,16,18H,4-5,10-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWJRYAOHOSEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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